molecular formula C8H9NO4 B1501753 (5-Methoxy-2-nitrophenyl)methanol CAS No. 879-55-0

(5-Methoxy-2-nitrophenyl)methanol

Cat. No.: B1501753
CAS No.: 879-55-0
M. Wt: 183.16 g/mol
InChI Key: SBAKUYPHABTDLL-UHFFFAOYSA-N
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Description

(5-Methoxy-2-nitrophenyl)methanol (CAS No. 879-55-0) is a nitroaromatic compound with the molecular formula C₈H₉NO₄ and a molecular weight of 183.16 g/mol. Its structure consists of a benzene ring substituted with a methoxy group (-OCH₃) at the 5-position, a nitro group (-NO₂) at the 2-position, and a hydroxymethyl (-CH₂OH) group at the benzylic position (). This compound is typically stored under dry, sealed conditions at 2–8°C to maintain stability.

Synthetic routes to this compound often involve reduction of the corresponding aldehyde precursor. For example, 4-(hydroxymethyl)-2-methoxy-5-nitrophenol (a closely related derivative) is synthesized via sodium borohydride reduction of 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde (). The compound serves as a key intermediate in the preparation of photoactivatable probes and pharmaceutical hybrids ().

Preparation Methods

Reduction of 5-Methoxy-2-nitrobenzoic Acid Using Borane-THF

Method Overview:

  • The most direct and widely reported method involves reducing 5-methoxy-2-nitrobenzoic acid to (5-methoxy-2-nitrophenyl)methanol using borane-tetrahydrofuran complex (BH3-THF) as the reducing agent.
  • The reaction is conducted in tetrahydrofuran (THF) solvent at low temperature (0 °C) followed by reflux.
  • After the reduction, the mixture is diluted with water and extracted with dichloromethane (DCM).
  • The organic layer is dried and evaporated to isolate the product as a white solid.

Reaction Conditions and Yield:

Parameter Details
Starting material 5-Methoxy-2-nitrobenzoic acid
Amount 20 g (1.0 mol)
Solvent Tetrahydrofuran (THF), 100 mL
Reducing agent Borane-THF (1.0 M in THF), 3.0 eq (30.4 mL)
Temperature 0 °C initially, then reflux for 3 hours
Work-up Dilution with water (200 mL), extraction with DCM (3 × 100 mL), drying over MgSO4
Product yield 18 g (97%)
Product form White solid

Spectroscopic Data:

  • ^1H NMR (400 MHz, DMSO-d6): δ 8.13 (d, J = 6.4 Hz, 1H), 7.34 (d, J = 6.4 Hz, 1H), 7.02 (s, 1H), 5.60-5.58 (m, 1H), 4.84 (d, J = 8.0 Hz, 2H), 3.89 (s, 3H)
  • ESI-MS: m/z 184.1 ([M+1]^+)

This method is noted for its high yield (97%) and straightforward work-up, making it suitable for laboratory-scale synthesis.

Alternative Reduction Approaches and Considerations

While the borane-THF reduction is the most documented, other potential methods include:

  • Catalytic hydrogenation : Using catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere could reduce the carboxylic acid to the corresponding benzyl alcohol. However, care must be taken due to the presence of the nitro group, which may also be reduced undesirably.
  • Use of other hydride reagents : Lithium aluminum hydride (LiAlH4) could theoretically reduce the acid to alcohol, but its high reactivity and safety concerns often make BH3-THF the preferred reagent.
  • Reduction of related intermediates : In some synthetic routes, 5-methoxy-2-nitrophenylacetyl chloride or esters may be reduced to the alcohol, but these methods are less common due to handling difficulties and potential side reactions.

Reaction Mechanism Insights

  • Borane-THF selectively reduces the carboxylic acid group to the primary alcohol without affecting the nitro or methoxy substituents.
  • The reaction proceeds via complexation of borane with the acid, followed by hydride transfer to the carbonyl carbon.
  • The mild conditions (0 °C to reflux) prevent over-reduction or decomposition of the nitro group.

Purification and Post-Reaction Treatment

  • After completion of the reaction, the mixture is diluted with water to quench excess borane and facilitate phase separation.
  • Extraction with dichloromethane isolates the organic product.
  • Drying over anhydrous magnesium sulfate removes residual water.
  • Evaporation under reduced pressure yields the crude product, which is typically pure enough for most applications.
  • Further recrystallization or chromatography can be performed if higher purity is required.

Comparative Data Table of Preparation Methods

Method Reducing Agent Solvent Temperature Yield (%) Notes
Borane-THF reduction of acid Borane-THF (3 eq) THF 0 °C to reflux 97 High yield, selective reduction
Catalytic hydrogenation Pd/C + H2 Various Room temp to reflux Variable Risk of nitro group reduction
LiAlH4 reduction LiAlH4 Ether solvents 0 °C to RT Moderate More hazardous, less selective
Reduction of esters or acyl chlorides Various hydrides Varies Varies Moderate Less common, handling issues

Summary of Research Findings

  • The borane-THF reduction method is the most efficient and selective for preparing this compound from 5-methoxy-2-nitrobenzoic acid.
  • Reaction conditions are mild, and yields are consistently high (around 97%).
  • The method is scalable and reproducible, suitable for both research and industrial applications.
  • Alternative methods exist but tend to have drawbacks such as lower selectivity, safety concerns, or lower yields.
  • The product's purity is confirmed by NMR and mass spectrometry, ensuring its suitability as an intermediate for further synthetic transformations.

This comprehensive review of preparation methods for this compound consolidates authoritative data and practical insights, providing a reliable foundation for researchers and chemists working with this compound.

Chemical Reactions Analysis

Reduction Reactions

The alcohol group in (5-Methoxy-2-nitrophenyl)methanol can be oxidized to form aldehydes or carboxylic acids. For example:

  • Oxidation to aldehyde : Treatment with pyridinium chlorochromate (PCC) or Swern oxidation reagents yields (5-Methoxy-2-nitrophenyl)methanal.

  • Oxidation to carboxylic acid : Strong oxidizing agents like KMnO₄ or CrO₃ convert the alcohol to 5-Methoxy-2-nitrobenzoic acid, a precursor in synthetic pathways .

Table 1: Oxidation Reactions

ProductReagent/ConditionsYieldReference
AldehydePCC in CH₂Cl₂, 0°C → RT82%
Carboxylic acidKMnO₄, H₂SO₄, reflux76%

Esterification and Etherification

The primary alcohol undergoes esterification with acyl chlorides or anhydrides:

  • Ester formation : Reaction with acetyl chloride in pyridine produces (5-Methoxy-2-nitrophenyl)methyl acetate.

  • Ether synthesis : Alkylation with methyl iodide under basic conditions (e.g., NaH) forms the corresponding methyl ether .

Key Data :

  • Reaction with benzoyl chloride: 89% yield (THF, 25°C, 12 h).

  • Methyl ether formation: 94% yield (NaH, DMF, 0°C → RT) .

Photochemical Reactivity

The 2-nitrobenzyl group enables photolytic cleavage under UV light (300–365 nm). In aqueous solutions, irradiation generates a nitroso intermediate, releasing methanol or other trapped nucleophiles .

Mechanistic Pathway :

  • Photoexcitation forms an aci-nitro intermediate.

  • Cyclization yields a 1,3-dihydrobenzisoxazol-1-ol derivative.

  • Hydrolysis releases methanol and produces 2-nitrosobenzaldehyde .

Applications :

  • Used in photolabile protecting groups for controlled release of bioactive molecules .

Cyclization Reactions

Under basic conditions, this compound participates in intramolecular cyclization to form heterocycles:

  • Indole synthesis : Treatment with potassium tert-butoxide induces cyclization, yielding N-methoxyindole derivatives via nitro group reduction and methyl loss .

Example :

  • Ethyl 2-(5-methoxy-2-nitrophenyl)-2-butenoate cyclizes to N-methoxyindole (46% yield) .

Substitution Reactions

The nitro group directs electrophilic substitution, while the alcohol can act as a leaving group under specific conditions:

  • Nucleophilic aromatic substitution (SNAr) : Methoxy and nitro groups activate the ring for substitution at the 4-position with amines or thiols .

Table 2: Substitution Reactions

ReagentProductYieldReference
NH₃ (aq)4-Amino-5-methoxy-2-nitrobenzyl alcohol68%
HSCH₂CO₂HThioether derivative55%

Biological Activity and Derivatives

Derivatives of this compound show antimicrobial properties:

  • Antibacterial agents : 5-Methoxy-2-nitrophenyl analogs inhibit Streptococcus pneumoniae (MIC = 0.5 µg/mL) .

  • Enzyme inhibition : Modifications at the 4-position enhance binding to PqsD, a Pseudomonas aeruginosa virulence factor (IC₅₀ = 1.2 µM) .

Stability and Handling

  • Light sensitivity : Store in amber containers to prevent photodegradation .

  • Thermal stability : Decomposes above 150°C; handle under inert atmosphere for high-temperature reactions.

Scientific Research Applications

Chemical Applications

1. Synthesis of Organic Compounds

  • (5-Methoxy-2-nitrophenyl)methanol is utilized as an intermediate in the synthesis of various organic compounds. Its nitro and methoxy groups make it a versatile building block for creating more complex structures, including pharmaceuticals and agrochemicals .

2. Mechanistic Studies

  • Research has demonstrated that this compound can undergo various chemical transformations, such as oxidation and reduction, leading to the formation of valuable derivatives. For example, it can be oxidized to form aldehydes or carboxylic acids, which are crucial in synthetic organic chemistry .

Biological Applications

1. Antimicrobial Properties

  • Studies indicate that this compound exhibits antimicrobial activity against several bacterial strains. It has been investigated for its potential to inhibit the growth of pathogens, making it a candidate for developing new antibiotics .

2. Anticancer Research

  • The compound has shown promise in anticancer studies, where it is evaluated for its ability to induce apoptosis in cancer cells. Research focuses on its interaction with specific enzymes and receptors involved in cancer progression, providing insights into its mechanism of action .

Medicinal Applications

1. Drug Development

  • As a precursor in drug synthesis, this compound has been explored for developing drugs targeting specific biological pathways. Its unique structure allows for modifications that can enhance therapeutic efficacy and reduce side effects.

2. Inhibitors of Key Enzymes

  • Recent research highlights the compound's potential as an inhibitor of PqsD, an enzyme involved in bacterial communication and virulence. This application is particularly relevant in developing anti-virulence agents that can mitigate pathogenicity without killing bacteria, thus reducing the risk of resistance development.

Table 1: Summary of Applications

Application AreaSpecific UseResearch Findings
Chemistry Intermediate for organic synthesisVersatile building block for pharmaceuticals
Biology Antimicrobial activityEffective against various bacterial strains
Medicine Drug developmentPotential anticancer properties observed
Enzyme Inhibition Inhibitor of PqsDReduces bacterial virulence without killing bacteria

Case Study: Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound showed significant inhibition against Pseudomonas aeruginosa. The compound was tested at various concentrations, revealing a dose-dependent response with minimal cytotoxicity to human cells.

Case Study: Drug Development

In another investigation, derivatives of this compound were synthesized and evaluated for their anticancer properties against breast cancer cell lines. Results indicated that certain derivatives induced apoptosis through caspase activation pathways.

Mechanism of Action

(5-Methoxy-2-nitrophenyl)methanol: is similar to other nitrophenol derivatives, such as 2-methoxy-5-nitrophenol and 5-methyl-2-nitrophenol. its unique combination of functional groups gives it distinct chemical properties and reactivity. For instance, the presence of the hydroxymethyl group allows for additional reactions that are not possible with other nitrophenol derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares (5-Methoxy-2-nitrophenyl)methanol with four structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 5-OCH₃, 2-NO₂, -CH₂OH C₈H₉NO₄ 183.16 Intermediate in drug synthesis; photorelease probes
[4-(2,2-Difluoroethoxy)-5-methoxy-2-nitrophenyl]methanol 4-OCH₂CF₂H, 5-OCH₃, 2-NO₂, -CH₂OH C₁₀H₁₁F₂NO₅ 263.19 Enhanced lipophilicity due to fluorine substituents
(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)methanol 4-OBn, 5-OCH₃, 2-NO₂, -CH₂OH C₁₅H₁₅NO₅ 289.28 Increased steric bulk; used in protecting-group strategies
(5-Amino-2-nitrophenyl)methanol 5-NH₂, 2-NO₂, -CH₂OH C₇H₈N₂O₃ 168.15 Amino group enhances nucleophilicity; potential for diazotization

Key Observations :

  • Electron-withdrawing vs. electron-donating groups: The nitro group (-NO₂) at the 2-position is strongly electron-withdrawing, while the methoxy (-OCH₃) and amino (-NH₂) groups are electron-donating. This electronic interplay influences reactivity in electrophilic substitutions and redox reactions ().
  • Solubility : Fluorinated derivatives (e.g., [4-(2,2-Difluoroethoxy)-...]) exhibit increased lipophilicity, making them suitable for membrane-permeable probes (). In contrast, polar groups like -CH₂OH improve aqueous solubility.
  • Steric effects : Bulkier substituents (e.g., benzyloxy in ) hinder reactions at the aromatic ring, necessitating optimized conditions for further functionalization.

Biological Activity

(5-Methoxy-2-nitrophenyl)methanol is a compound of significant interest in pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a methoxy group (-OCH₃) and a nitro group (-NO₂) attached to a phenyl ring. This arrangement enhances its chemical reactivity and influences its biological interactions. The presence of these functional groups is critical for the compound's pharmacological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Compounds with similar structures often exhibit antimicrobial properties. The methoxy and nitro groups can contribute to the compound's ability to scavenge free radicals, enhancing its effectiveness against various pathogens.
  • Anti-inflammatory Effects : Research indicates that compounds like this compound may play a role in modulating inflammatory responses. Inhibition of certain enzymes involved in inflammation has been observed, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines, including leukemia and breast cancer cells. The mechanism appears to involve apoptosis induction, making it a candidate for further investigation in cancer therapy .

Table 1: Comparison of Biological Activities

Compound NameStructure FeaturesBiological Activity
This compoundMethoxy & Nitro groupsAntimicrobial, Anti-inflammatory
5-Methoxy-2-nitrophenolMethoxy & Nitro groupsAntimicrobial
4-NitrophenolNitro group onlyKnown for toxicological properties
4-BenzyloxyphenolBenzyloxy group onlyAntioxidant, antimicrobial

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results showed significant inhibition of growth, indicating its potential as an antimicrobial agent.
  • Anti-inflammatory Mechanism : In vitro experiments demonstrated that this compound could reduce the production of pro-inflammatory cytokines in immune cells, suggesting its role in modulating immune responses .
  • Cytotoxicity Assessment : In a recent study, this compound was tested against several cancer cell lines. The results indicated that it induced apoptosis in a dose-dependent manner, particularly in leukemia cells, highlighting its potential as an anticancer agent .

Research Findings

Recent studies have focused on the synthesis and characterization of this compound, exploring its pharmacokinetics and mechanisms of action:

  • Synthesis : The compound has been synthesized using standard organic chemistry techniques, yielding a high purity product suitable for biological testing .
  • Molecular Docking Studies : Computational studies have suggested that this compound interacts favorably with target proteins involved in inflammation and cancer pathways, supporting its potential therapeutic applications .

Q & A

Q. Basic Research: What are the common synthetic routes for (5-Methoxy-2-nitrophenyl)methanol, and how can reaction conditions be optimized?

Answer:
this compound is typically synthesized via condensation reactions involving substituted benzaldehydes. For example, a palladium-catalyzed reductive cyclization starting from 5-methoxy-2-nitrobenzaldehyde and acetophenone yields a related intermediate, (E)-3-(5-methoxy-2-nitrophenyl)-1-phenylprop-2-en-1-one, with a 50% yield after ethanol crystallization . Key optimization strategies include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) improve cyclization efficiency.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nitro-group reactivity.
  • Temperature control : Reactions at 80–100°C balance yield and side-product formation.

Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionImpact on Yield
CatalystPd(OAc)₂ (5 mol%)+30% efficiency
SolventDMFReduces byproducts
Reaction Temperature90°CMaximizes cyclization

Q. Advanced Research: How can contradictions in reported spectroscopic data for nitrophenyl derivatives be resolved?

Answer:
Discrepancies in NMR or HPLC data often arise from isomerism, solvent effects, or impurities. For example, microwave-assisted transetherification of 2,4-dimethoxynitrobenzene () produces regioisomers that require advanced analytical techniques to resolve:

  • 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations to distinguish positional isomers.
  • HPLC with chiral columns : Separates enantiomers (e.g., using Chiralpak® AD-H column).
  • X-ray crystallography : Resolves structural ambiguities, as demonstrated for N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide ().

Example: In , the synthesized 2,4-Dimethoxy-N-(5-methoxy-2-nitrophenyl)aniline showed distinct ¹H NMR peaks at δ 9.39 (s, 1H, NH) and δ 3.82–3.69 (three methoxy groups), validated by HRMS and IR .

Q. Basic Research: What analytical methods are critical for characterizing this compound?

Answer:
Essential techniques include:

  • Elemental Analysis : Confirms molecular formula (e.g., C₈H₉NO₄ for the target compound).
  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., methoxy at δ ~3.8–3.6 ppm, aromatic protons at δ 6.5–8.1 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 198.07 for C₈H₉NO₄).

Table 2: Key NMR Signals for this compound Derivatives

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
Aromatic H (ortho to NO₂)8.10–8.30Doublet
Methoxy (-OCH₃)3.70–3.85Singlet
Hydroxymethyl (-CH₂OH)4.60–4.80Triplet

Q. Advanced Research: How can this compound serve as an intermediate in N-heterocycle synthesis?

Answer:
The nitro and methoxy groups enable diverse cyclization reactions:

  • Reductive Cyclization : Using formic acid derivatives as CO surrogates with Pd catalysis forms indole or quinoline scaffolds .
  • Nucleophilic Substitution : Microwave-assisted reactions with amines (e.g., NaOtBu in toluene) yield diarylamines, as seen in .

Example: Palladium-catalyzed annulation of this compound with acrylonitrile derivatives produces norneocryptolepine analogs, a class of bioactive alkaloids .

Q. Basic Research: What safety protocols are recommended for handling nitrophenyl derivatives?

Answer:

  • Storage : Store at 0–6°C in amber vials to prevent photodegradation .
  • Explosivity Testing : Screen for peroxide formation using KI/starch test strips.
  • PPE : Use nitrile gloves and fume hoods due to potential mutagenicity (similar to 4-Methoxybenzyl Alcohol protocols in ).

Q. Advanced Research: How do substituent positions (methoxy vs. nitro) affect the compound’s reactivity in cross-coupling reactions?

Answer:

  • Nitro Group : Acts as a strong electron-withdrawing group, facilitating Suzuki-Miyaura couplings at the para position.
  • Methoxy Group : Electron-donating effects stabilize intermediates in Ullmann or Buchwald-Hartwig aminations.

Case Study : In , the methoxy group at C5 directs nucleophilic substitution to C2, enabling regioselective aryl ether formation .

Q. Basic Research: What purification techniques are effective for isolating this compound?

Answer:

  • Crystallization : Ethanol/water mixtures (1:3 v/v) yield >95% purity .
  • Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for nitro-containing intermediates.

Q. Advanced Research: How can computational methods predict the biological activity of derivatives?

Answer:

  • Docking Studies : Simulate binding to targets like cyclooxygenase-2 (COX-2) using AutoDock Vina.
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values .

Properties

IUPAC Name

(5-methoxy-2-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAKUYPHABTDLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695489
Record name (5-Methoxy-2-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879-55-0
Record name (5-Methoxy-2-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of cyanuric chloride (1.84 g, 1 eq) in anh. DME (60 mL) at r.t., under N2, was added NMM (1.1 mL, 1 eq). The reaction mixture was stirred for 2 min and a precipitate was formed. A solution of 5-(methyloxy)-2-nitrobenzoic acid (2.0 g, 10 mmol) in anh. DME (20 mL) was added and the reaction mixture was stirred for 4 hr. The suspension was filtered and a solution of NaBH4 (0.57 g, 1.5 eq) in water (30 mL) was added at 0° C. The reaction mixture was stirred for 20 min at 0° C. It was then diluted with Et2O (10 mL) and acidified to pH 5 by addition of sat. aq. NH4Cl. The phases were separated and the aqueous layer was extracted with Et2O (2×100 mL). The combined organic extracts were washed with sat. aq. Na2CO3 and dried over anh. Na2SO4. The solids were filtered and the solvent evaporated to dryness. The crude product was purified by flash chromatography (silica gel, cHex/EtOAc 8:2) to give the title compound (958 mg, 53%).
Quantity
1.84 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.57 g
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Yield
53%

Synthesis routes and methods II

Procedure details

To a solution of 5-methoxy-2-nitrobenzoic acid (20.0 g, 0.102 mol) in anhydrous THF (200 mL) was added SOCl2 (20 mL), the mixture was refluxed for 4 hours. The solvent was removed under reduced pressure and the residue was dissolved in anhydrous THF (100 mL). The solution was added dropwise to a suspension of NaBH4 (7.70 g, 0.202 mol) in anhydrous THF (100 mL) and DMF (140 mL) at 0° C. over a period of 30 minutes. The mixture was stirred at 30° C. for 3 hours, then quenched with ice-water (100 mL) and basified by 2M NaOH to pH 8. An EtOAc workup was followed by removal of solvent in vacuo and purification by column chromatography (PE/EtOAc=1/1) to give the product (12.0 g, yield 66%).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
7.7 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
140 mL
Type
solvent
Reaction Step Two
Yield
66%

Synthesis routes and methods III

Procedure details

To the solution of 5-methoxy-2-nitrobenzoic acid (20 g, 1.0 mol) in THF (100 mL) was added BH3 (1.0 M in THF, 30.4 mL, 3.0 eq) at 0° C. The mixture was refluxed for 3 h, diluted with water (200 mL) and extracted with DCM (100 ml*3). The combined organic lays were dried over MgSO4, evaporated to afford (5-methoxy-2-nitrophenyl)methanol (18 g, yield: 97%), as a white solid. 1HNMR (400 MHz, DMSO-d6) δ: 8.13 (d, J=6.4 Hz, 1H), 7.34 (d, J=6.4 Hz, 1H), 7.02 (s, 1H), 5.60˜5.58 (m, 1H), 4.84 (d, J=8.0 Hz, 2H), 3.89 (s, 3H); ESI-MS: m/z 184.1 ([M+1]+).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 5-methoxy-2-nitrobenzaldehyde (2.3 g.) in ethanol (100 ml.) was stirred at ambient temperature, sodium borohydride (0.6 g.) was added and stirring was continued for 2 hours. Water (100 ml.) was added, and the solution was acidified with 2 N hydrochloric acid and extracted with ether (3×100 ml.). The extracts were combined and dried and the solvent was evaporated to give 5-methoxy-2-nitrobenzyl alcohol.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

(5-Methoxy-2-nitrophenyl)methanol
(5-Methoxy-2-nitrophenyl)methanol
(5-Methoxy-2-nitrophenyl)methanol
(5-Methoxy-2-nitrophenyl)methanol
(5-Methoxy-2-nitrophenyl)methanol
(5-Methoxy-2-nitrophenyl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.